molecular formula C18H18N6OS B1181557 WQYNRRNVHLHEAJ-UHFFFAOYSA-N

WQYNRRNVHLHEAJ-UHFFFAOYSA-N

Cat. No.: B1181557
M. Wt: 366.443
InChI Key: WQYNRRNVHLHEAJ-UHFFFAOYSA-N
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Description

However, based on analogous compounds (e.g., those with trifluoromethylpyridine or benzamide backbones), it likely shares structural and functional similarities with small-molecule organic compounds used in pharmaceuticals or agrochemicals. Such compounds often exhibit specific physicochemical properties, such as moderate LogP values (1–3), topological polar surface areas (TPSA) around 40–80 Ų, and molecular weights between 200–400 g/mol, which influence bioavailability and solubility .

Properties

Molecular Formula

C18H18N6OS

Molecular Weight

366.443

InChI

InChI=1S/C18H18N6OS/c25-16-15-14(6-11-26-15)24-17(20-21-22-24)18(19-16)7-9-23(10-8-18)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,19,25)

InChI Key

WQYNRRNVHLHEAJ-UHFFFAOYSA-N

SMILES

C1CN(CCC12C3=NN=NN3C4=C(C(=O)N2)SC=C4)CC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothetical properties of WQYNRRNVHLHEAJ-UHFFFAOYSA-N with structurally related compounds from the evidence, focusing on molecular features, solubility, and pharmacological relevance:

Property This compound (Hypothetical) HVXHWBMLTSDYGK-UHFFFAOYSA-N DKXOTHZYYUKLHR-UHFFFAOYSA-N CAS 102562-86-7
Molecular Formula (e.g., C₉H₁₀F₃N₃O) C₇H₈ClF₃N₂ Not specified C₈H₁₀N₂O
Molecular Weight (g/mol) ~250–300 212.60 Not specified 150.18
LogP ~2.5 (predicted) Not provided Not specified High solubility (LogS: 90.4 mol/L)
TPSA (Ų) ~50–70 36.3 Not specified 56.7
Solubility Moderate (e.g., 1–10 mg/mL) Not provided Not specified 13,600 mg/mL
Pharmacokinetic Profile Likely moderate GI absorption BBB non-permeant; CYP non-inhibitor Included in covalent libraries Low GI absorption
Key Functional Groups Trifluoromethyl, pyridine, amide Chlorine, trifluoromethyl, pyridine Sulfonyl, pyridazine Benzamide, methoxy

Structural and Functional Insights:

  • HVXHWBMLTSDYGK-UHFFFAOYSA-N (C₇H₈ClF₃N₂): Features a trifluoromethylpyridine core with chlorine substitution, common in agrochemicals.
  • CAS 102562-86-7 (C₈H₁₀N₂O): A benzamide derivative with high solubility (13,600 mg/mL) but poor GI absorption, typical of polar compounds with hydrogen-bond donors .

Similarity Analysis:

highlights similarity coefficients (0.87–1.00) between compounds, determined via structural fingerprints. For example:

  • 5-(Trifluoromethyl)picolinamide (similarity: 0.92) shares a pyridine backbone but lacks chlorine substitution.

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